N-cyclopropyl-N-(2-fluorobenzyl)-4-methoxybenzamide
Description
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a methoxybenzamide moiety
Properties
Molecular Formula |
C18H18FNO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H18FNO2/c1-22-16-10-6-13(7-11-16)18(21)20(15-8-9-15)12-14-4-2-3-5-17(14)19/h2-7,10-11,15H,8-9,12H2,1H3 |
InChI Key |
CWVZODIMOBRALP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with N-cyclopropylamine in the presence of a base such as triethylamine (TEA) to form the N-cyclopropyl-4-methoxybenzamide intermediate.
Introduction of the Fluorophenyl Group: The final step involves the reaction of the intermediate with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) to yield N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-hydroxybenzamide.
Reduction: Formation of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzylamine.
Substitution: Formation of N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-4-methoxybenzamide.
Scientific Research Applications
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is utilized in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to the target, while the cyclopropyl group can influence the compound’s overall conformation and stability. The methoxy group may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide
- N-cyclopropyl-N-[(2-bromophenyl)methyl]-4-methoxybenzamide
- N-cyclopropyl-N-[(2-methylphenyl)methyl]-4-methoxybenzamide
Uniqueness
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
